molecular formula C7H9NO3 B1293933 Ethyl 5-methylisoxazole-3-carboxylate CAS No. 3209-72-1

Ethyl 5-methylisoxazole-3-carboxylate

Cat. No. B1293933
Key on ui cas rn: 3209-72-1
M. Wt: 155.15 g/mol
InChI Key: OCCIGHIQVMLYBZ-UHFFFAOYSA-N
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Patent
US09278915B2

Procedure details

To a 100 mL RB flask fitted with a condenser and a magnetic stirrer was charged with 10.5 mL of ethanol. To the stirred solvent were added ethyl 2,4-dioxopentanoate (2.5 g, 15 mmol), hydroxylamine hydrochloride (1.09 g, 15 mmol) and sodium bicarbonate (1.32 g, 15 mmol). After addition, the reaction mixture was refluxed at 80° C. for 8 h under nitrogen atmosphere. After completion of the reaction, the solvent was evaporated from the reaction mixture. Ethyl acetate (50 mL) was added; organic layer was washed with water (50 mL), followed by brine solution (25 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as a colorless liquid (1 g, yield: 40.08%). 1H NMR (300 MHz, CDCl3): δ 6.34 (s, 1H), 4.33-4.40 (q, 2H), 2.43 (s, 3H), 1.32-1.37 (t, 3H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step Two
Yield
40.08%

Identifiers

REACTION_CXSMILES
O=[C:2]([CH2:8][C:9](=[O:11])[CH3:10])[C:3]([O:5][CH2:6][CH3:7])=[O:4].Cl.[NH2:13]O.C(=O)(O)[O-].[Na+]>CCO>[CH3:10][C:9]1[O:11][N:13]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH:8]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
O=C(C(=O)OCC)CC(C)=O
Name
Quantity
1.09 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
1.32 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
10.5 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL RB flask fitted with a condenser and a magnetic stirrer
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from the reaction mixture
ADDITION
Type
ADDITION
Details
Ethyl acetate (50 mL) was added
WASH
Type
WASH
Details
organic layer was washed with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 40.08%
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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